Sulfo-Cyanine3 NHS ester

Descripción general

Descripción

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used in the labeling of proteins, peptides, and other biomolecules. This compound is a derivative of Cyanine3, a popular fluorophore known for its bright fluorescence and low non-specific binding. The addition of sulfonate groups enhances its solubility in aqueous solutions, making it ideal for applications in biological environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3 NHS ester typically involves the following steps:

Formation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which includes the condensation of indole derivatives with a suitable aldehyde to form the polymethine bridge.

Sulfonation: The Cyanine3 dye is then sulfonated to introduce sulfonate groups, enhancing its water solubility.

Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the sulfonated Cyanine3 dye with N-Hydroxysuccinimide (NHS) to form the NHS ester. .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the Cyanine3 dye and its subsequent sulfonation.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Activation: The purified sulfonated dye is then activated with NHS under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Sulfo-Cyanine3 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), N-Hydroxysuccinimide (NHS), coupling agents (e.g., DCC, DIC).

Major Products

The major product of the reaction between this compound and primary amines is a conjugate where the dye is covalently attached to the biomolecule via an amide bond .

Aplicaciones Científicas De Investigación

Properties of Sulfo-Cyanine3 NHS Ester

- Molecular Formula : C34H38N3NaO10S2

- Molecular Weight : 735.80 g/mol

- Appearance : Dark red crystals

- Solubility : Highly soluble in water and polar organic solvents (e.g., DMF, DMSO)

- Absorption Maximum : ~554 nm

- Emission Maximum : ~568 nm

- pH Tolerance : Effective from pH 3 to 10

Key Applications

- Fluorescence Microscopy

- Flow Cytometry

- Bioconjugation

- Molecular Probes

- Protein Labeling

Case Study 1: Measuring Viscosity in Cells

A study utilized this compound to measure viscosity inside mesoporous silica using protein-bound fluorescent probes. The research demonstrated how the dye's sensitivity to viscosity changes could provide insights into cellular environments, showcasing its utility in biophysical studies .

Case Study 2: Fluorescent Labeling of Antibodies

In another application, researchers conjugated this compound to antibodies for enhanced imaging in immunofluorescence assays. The resulting conjugates exhibited reduced background fluorescence compared to other commonly used dyes, improving the clarity of imaging results .

Comparative Data Table

| Property | This compound | Other Common Dyes (e.g., Cy3) |

|---|---|---|

| Solubility | High (in water) | Moderate |

| pH Tolerance | 3 - 10 | 4 - 10 |

| Quantum Yield | High | Moderate |

| Background Fluorescence | Low | Higher |

| Stability | High | Moderate |

Mecanismo De Acción

The mechanism of action of Sulfo-Cyanine3 NHS ester involves the formation of a covalent bond between the NHS ester group and primary amines on biomolecules. This reaction forms a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The sulfonate groups on the dye enhance its solubility and reduce non-specific binding, making it suitable for use in aqueous environments .

Comparación Con Compuestos Similares

Similar Compounds

Cyanine3 NHS ester: Non-sulfonated version of Sulfo-Cyanine3 NHS ester, less water-soluble.

Alexa Fluor 555 NHS ester: Another fluorescent dye with similar excitation and emission properties but different chemical structure.

DyLight 549 NHS ester: A dye with similar applications but different spectral properties.

Uniqueness

This compound stands out due to its high water solubility, which allows for efficient labeling in purely aqueous solutions without the need for organic co-solvents. This property makes it particularly useful for labeling proteins and peptides that are prone to denaturation in the presence of organic solvents .

Actividad Biológica

Sulfo-Cyanine3 NHS ester (Cy3) is a sulfonated, hydrophilic fluorescent dye widely utilized in biological research for labeling proteins, peptides, and oligonucleotides. This compound's unique properties make it particularly valuable for applications requiring high solubility in aqueous environments and minimal fluorescence quenching. This article explores the biological activity of this compound, including its chemical characteristics, applications, and relevant research findings.

- Molecular Formula : C34H38N3NaO10S2

- Molecular Weight : 735.80 g/mol

- Appearance : Dark red crystals

- Solubility : Highly soluble in water; good solubility in polar organic solvents (DMF, DMSO)

- Fluorescence Characteristics :

- Excitation Wavelength : 550 nm

- Emission Wavelength : 565 nm

- Quantum Yield : 0.1

- Extinction Coefficient : 162,000 M^-1cm^-1

These properties enable this compound to be effectively used in various biological assays without the need for organic solvents, which can interfere with biological systems .

Applications in Biological Research

This compound is primarily employed in the following areas:

- Protein Labeling : It reacts with primary amines on proteins, allowing for the covalent attachment of the dye to target proteins or antibodies. This process is crucial for visualization in fluorescence microscopy and flow cytometry.

- Fluorescence Imaging : The dye's bright fluorescence and stability make it suitable for imaging applications. It can be excited using common laser lines (532 nm or 555 nm) and visualized with appropriate filter sets.

- Bioconjugation Studies : The amine-reactive nature of the NHS ester allows it to form stable conjugates with various biomolecules, facilitating studies on protein interactions and dynamics .

Study on Viscosity Measurement

A notable application of this compound was demonstrated in a study measuring viscosity within mesoporous silica using protein-bound fluorescent probes. The study highlighted that Cy3 is sensitive to viscosity changes due to its structure, making it a valuable tool for real-time monitoring of cellular environments. The results indicated that as viscosity increased, the quantum yield of fluorescence from Cy3 also increased significantly compared to other dyes like Cy5 .

Protein Conjugation Efficiency

Research indicated that the labeling efficiency of this compound is optimal at a protein concentration between 2 mg/mL and 10 mg/mL. Lower concentrations resulted in reduced conjugation efficiency due to insufficient reactive amines being available for labeling. Furthermore, the presence of stabilizers like BSA can hinder effective labeling, emphasizing the need for careful preparation of protein samples prior to conjugation .

Comparative Analysis of Cyanine Dyes

| Property | This compound | Non-Sulfonated Cy3 NHS Ester |

|---|---|---|

| Solubility | High in water | Moderate |

| Reactivity | Amine-reactive | Amine-reactive |

| Fluorescence Quantum Yield | 0.1 | Higher than Cy3 |

| Recommended Applications | Low solubility proteins | General protein labeling |

This table illustrates key differences between this compound and its non-sulfonated counterpart, highlighting the advantages of using sulfonated variants in aqueous environments .

Propiedades

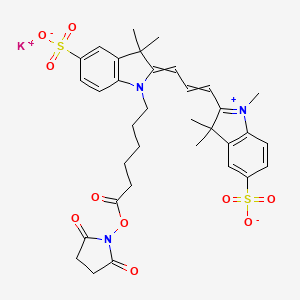

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.